1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the butanesulfonic acid group and the dichloro substituents. The final steps involve the addition of the pyrimidinylidene and ethylidene groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may make it useful in the study of enzyme interactions or as a potential therapeutic agent.
Medicine: The compound may have pharmacological properties that could be explored for drug development.
Industry: It could be used in the production of specialty chemicals or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-1-butanesulfonic acid: A simpler analog without the additional substituents.
5,6-Dichlorobenzimidazole: A compound with similar dichloro substituents but lacking the butanesulfonic acid group.
Pyrimidinylidene derivatives: Compounds with similar pyrimidinylidene groups but different core structures.
Uniqueness
1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt is unique due to its combination of functional groups and substituents, which confer specific chemical and biological properties
Properties
CAS No. |
65294-03-3 |
---|---|
Molecular Formula |
C23H27Cl2N4NaO5S2 |
Molecular Weight |
597.5 g/mol |
IUPAC Name |
sodium;4-[5,6-dichloro-2-[2-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)ethylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C23H28Cl2N4O5S2.Na/c1-4-26-18-13-16(24)17(25)14-19(18)29(11-7-8-12-36(32,33)34)20(26)10-9-15-21(30)27(5-2)23(35)28(6-3)22(15)31;/h9-10,13-14H,4-8,11-12H2,1-3H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
BOMWNZFBBKNBOO-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C1=CC=C3C(=O)N(C(=S)N(C3=O)CC)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.